6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline 6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18623069
InChI: InChI=1S/C13H10BrFN4O/c1-7-10(15)5-9(14)12(16)13(7)20-8-2-3-19-11(4-8)17-6-18-19/h2-6H,16H2,1H3
SMILES:
Molecular Formula: C13H10BrFN4O
Molecular Weight: 337.15 g/mol

6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

CAS No.:

Cat. No.: VC18623069

Molecular Formula: C13H10BrFN4O

Molecular Weight: 337.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline -

Specification

Molecular Formula C13H10BrFN4O
Molecular Weight 337.15 g/mol
IUPAC Name 6-bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Standard InChI InChI=1S/C13H10BrFN4O/c1-7-10(15)5-9(14)12(16)13(7)20-8-2-3-19-11(4-8)17-6-18-19/h2-6H,16H2,1H3
Standard InChI Key QUSDWBPJNPQFRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1F)Br)N)OC2=CC3=NC=NN3C=C2

Introduction

Chemical Identity and Structural Features

The compound belongs to the aniline family, characterized by an aromatic amine group (-NH₂) attached to a benzene ring. Its structure integrates a triazolo[1,5-a]pyridine moiety linked via an ether oxygen at the 7-position of the triazolopyridine ring and the 2-position of the aniline core . The bromine atom at position 6 and fluorine at position 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Molecular and Stereochemical Properties

The IUPAC name, 6-bromo-4-fluoro-3-methyl-2-( triazolo[1,5-a]pyridin-7-yloxy)aniline, reflects its substitution pattern. The InChI string (InChI=1S/C13H10BrFN4O/c1-7-...) provides a standardized representation of its connectivity . The SMILES notation (C1(N)=CC=C(OC2C=CN3N=CN=C3C=2)C(C)=C1) further clarifies atomic arrangements, highlighting the triazolopyridine-aniline linkage .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₀BrFN₄O
Molecular Weight337.15 g/mol
CAS Number2940956-76-1
IUPAC Name6-bromo-4-fluoro-3-methyl-2-( triazolo[1,5-a]pyridin-7-yloxy)aniline
Density1.34±0.1 g/cm³ (Predicted)
pKa3.74±0.10 (Predicted)

Synthesis and Reaction Pathways

Synthesizing this compound involves multi-step organic transformations, typically requiring precise control of reaction parameters. While proprietary protocols limit public disclosure of exact procedures, general steps include:

  • Triazolopyridine Ring Formation: Cyclocondensation of pyridine derivatives with hydrazine or nitriles to construct the triazolo[1,5-a]pyridine core .

  • Etherification: Coupling the triazolopyridine hydroxyl group with a halogenated aniline derivative under Mitsunobu or Ullmann conditions .

  • Functionalization: Introducing bromo and fluoro substituents via electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Key challenges include minimizing side reactions from the electron-rich aniline and ensuring regioselectivity during heterocycle formation. Purification often employs chromatography or crystallization, with yields dependent on optimizing solvent systems (e.g., DMF, THF) and catalysts .

Applications in Pharmaceutical Research

As a building block, this compound’s value lies in its structural similarity to bioactive molecules. The triazolopyridine moiety is prevalent in kinase inhibitors, evidenced by its role in intermediates like Tucatinib (ONT-380), a HER2-selective tyrosine kinase inhibitor . The bromine and fluorine atoms enhance binding affinity and metabolic stability, common strategies in drug design .

Table 2: Potential Therapeutic Targets

Target ClassRole of Substituents
Kinase InhibitorsTriazolopyridine binds ATP pockets; halogens modulate selectivity
Antibacterial AgentsFluorine enhances membrane permeability
Anticancer CompoundsBromine aids in DNA intercalation or alkylation
SupplierPurityPackaging
EvitaChem≥98%50 mg, 100 mg
AChemBlock≥95%25 mg, 50 mg
Parchem≥97%10 mg–1 g

Future Directions and Research Opportunities

Ongoing studies aim to elucidate its pharmacokinetic profile and explore derivatization for enhanced bioactivity. Collaborations between academic and industrial labs could accelerate its adoption in drug discovery pipelines, particularly in oncology and infectious diseases .

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